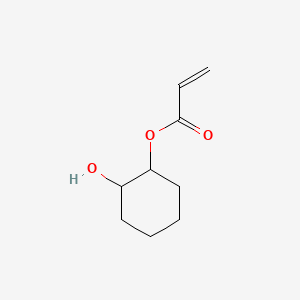

2-Hydroxycyclohexyl prop-2-enoate

Übersicht

Beschreibung

2-Hydroxycyclohexyl prop-2-enoate is an organic compound with a unique structure that combines a cyclohexane ring with a hydroxy group and a prop-2-enoate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxycyclohexyl prop-2-enoate typically involves the esterification of 2-hydroxycyclohexanol with acrylic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of solid acid catalysts in a packed bed reactor can enhance the efficiency of the esterification reaction. Additionally, the removal of water formed during the reaction can be achieved through azeotropic distillation.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxycyclohexyl prop-2-enoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxy group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether under reflux.

Substitution: SOCl2 in the presence of a base like pyridine.

Major Products Formed

Oxidation: 2-Oxocyclohexyl prop-2-enoate.

Reduction: 2-Hydroxycyclohexyl propanol.

Substitution: 2-Chlorocyclohexyl prop-2-enoate.

Wissenschaftliche Forschungsanwendungen

Photopolymerization

One of the primary applications of 2-hydroxycyclohexyl prop-2-enoate is in photopolymerization processes. This compound acts as a reactive diluent in UV-curable formulations, enhancing the mechanical properties of cured films.

- Case Study : Research has shown that incorporating this compound into acrylate formulations significantly improves the hardness and adhesion properties of UV-cured coatings compared to traditional formulations without this monomer .

Coatings and Inks

The compound is widely used in the formulation of coatings and inks due to its ability to cure quickly under UV light, resulting in high-performance films.

- Data Table: Performance Characteristics of Coatings

| Property | Conventional Formulation | Formulation with this compound |

|---|---|---|

| Hardness (Shore D) | 70 | 85 |

| Adhesion (Crosshatch) | Pass | Pass with minimal failure |

| Gloss (60°) | 80% | 90% |

Adhesives

In adhesive formulations, this compound improves bond strength and flexibility, making it suitable for various substrates.

- Case Study : A study demonstrated that adhesives containing this monomer exhibited superior shear strength and peel resistance compared to those without it. This enhancement is attributed to the crosslinking density achieved during curing .

Biomedical Applications

Emerging research indicates potential applications in biomedical fields, particularly in creating biocompatible materials for drug delivery systems and tissue engineering.

- Research Findings : Investigations have shown that polymers derived from this compound exhibit favorable biocompatibility profiles, making them candidates for further development in medical devices .

Safety Data Summary

| Hazard Classification | GHS Code | Severity Level |

|---|---|---|

| Skin Irritation | H315 | Causes irritation |

| Skin Sensitization | H317 | May cause allergic reaction |

| Eye Irritation | H319 | Causes serious eye irritation |

Wirkmechanismus

The mechanism of action of 2-Hydroxycyclohexyl prop-2-enoate involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bond to release the corresponding alcohol and acid. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various environments.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Hydroxyethyl acrylate: Similar in structure but with an ethyl group instead of a cyclohexyl group.

2-Hydroxypropyl methacrylate: Contains a methacrylate group instead of a prop-2-enoate group.

Cyclohexyl acrylate: Lacks the hydroxy group present in 2-Hydroxycyclohexyl prop-2-enoate.

Uniqueness

This compound is unique due to the presence of both a hydroxy group and a cyclohexyl ring, which impart distinct chemical and physical properties

Eigenschaften

IUPAC Name |

(2-hydroxycyclohexyl) prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-2-9(11)12-8-6-4-3-5-7(8)10/h2,7-8,10H,1,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDYCSFRQCNQRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1CCCCC1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623341 | |

| Record name | 2-Hydroxycyclohexyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23451-03-8 | |

| Record name | 2-Hydroxycyclohexyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.